10,11-Epidioxycalamene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
168207-85-0 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4,8,11,11-tetramethyl-9,10-dioxatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene |
InChI |
InChI=1S/C15H20O2/c1-10-5-6-13-11(9-10)12-7-8-15(13,4)17-16-14(12,2)3/h5-6,9,12H,7-8H2,1-4H3 |
InChI Key |
ALXPNLYWXCZUCG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C |
melting_point |
67-68.5°C |
physical_description |
Solid |
Synonyms |
10,12-peroxycalamenene |
Origin of Product |
United States |
**occurrence, Isolation, and Distribution of 10,11 Epidioxycalamene**
Natural Sources and Habitats of 10,11-Epidioxycalamene-Producing Organisms
Botanical Origins (e.g., Cyperus rotundus, specific plant families)
The primary and thus far exclusive botanical source of this compound is Cyperus rotundus L., a member of the Cyperaceae family. nih.gov Commonly known as purple nutsedge or nutgrass, this plant is renowned for its resilience and is often considered one of the world's most invasive weeds. The compound is specifically found in the tubers of the plant, which are fleshy, underground storage organs. These tubers are rich in a variety of secondary metabolites, including a diverse array of sesquiterpenoids. The isolation of this compound, which has also been referred to in scientific literature as 10,12-peroxycalamenene, was the result of activity-guided investigations into the chemical constituents of these tubers. nih.gov
Fungal or Microbial Sources (if applicable)
To date, there is no scientific evidence to suggest that this compound is produced by fungal or microbial sources. Research into the endophytic fungi residing within Cyperus rotundus has been conducted, but these studies have not reported the production of this specific sesquiterpenoid. The biosynthesis of calamene derivatives in microbes is a field of scientific interest, but direct microbial production of this compound has not been documented.
Geographical Distribution and Ecological Relevance of Source Organisms
Cyperus rotundus exhibits a cosmopolitan distribution, thriving in a wide range of climates, from tropical and subtropical to temperate regions. Its adaptability allows it to colonize diverse habitats, including agricultural fields, wetlands, and disturbed areas. This wide geographical spread ensures a plentiful and accessible source of the plant material for phytochemical research. The ecological success of Cyperus rotundus is largely due to its extensive network of rhizomes and tubers, which allows for rapid propagation and resilience to control measures.
| Region | Countries/Areas |
| Asia | Widespread across the continent |
| Africa | Found throughout the African continent |
| Europe | Present in various European countries |
| Americas | Distributed across North and South America |
| Oceania | Found in Australia and other Pacific islands |
Methodologies for Extraction and Primary Isolation of this compound
The isolation of this compound from the tubers of Cyperus rotundus is a multi-step process that leverages the compound's physicochemical properties.
Solvent Extraction Techniques (e.g., polarity-based methods)
The initial step in isolating this compound involves the extraction of chemical constituents from the dried and powdered tubers of Cyperus rotundus. This is typically achieved using solvent extraction, a technique that relies on the principle of "like dissolves like." Methanol is a commonly used solvent for the initial extraction of a broad range of compounds from this plant. researchgate.net
Following the initial crude extraction, a process known as solvent partitioning is often employed to separate compounds based on their differential solubility in immiscible solvents of varying polarities. For instance, a methanolic extract can be sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate. researchgate.net This separates the complex mixture into fractions containing compounds with similar polarity, thereby simplifying the subsequent isolation steps. Sesquiterpenoids like this compound are typically found in the less polar fractions, such as the hexane or chloroform fractions.
Initial Chromatographic Separation Strategies (e.g., column chromatography)
After the initial extraction and partitioning, the fraction containing the target compound undergoes further purification using chromatographic techniques. Column chromatography is a fundamental method used for the separation of individual compounds from a mixture. In this technique, the extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column.
The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted from the column in order of increasing polarity. The fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the desired compound. Through repeated chromatographic separations, this compound can be isolated in a pure form.
Advanced Purification and Enrichment Techniques for this compound
The purification of this compound from crude plant extracts requires sophisticated chromatographic techniques to separate it from a multitude of other structurally similar compounds. The inherent instability of the endoperoxide bridge and the non-polar nature of the calamene skeleton necessitate carefully optimized methods to achieve high purity and yield.
High-Performance Liquid Chromatography is a cornerstone technique for the final purification of this compound. Preparative and semi-preparative HPLC are employed to isolate the compound in sufficient quantities for structural elucidation and bioactivity studies. The choice of stationary and mobile phases is critical for achieving the desired separation.
Reversed-phase HPLC is commonly utilized for the separation of moderately polar to non-polar sesquiterpenoids. A C18 column is a frequent choice for the stationary phase, offering excellent resolving power for calamene derivatives. The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. This gradient elution allows for the effective separation of compounds with a wide range of polarities that are often present in pre-purified fractions.
The development of an HPLC method for this compound involves a systematic approach to optimize parameters such as the gradient profile, flow rate, and column temperature to maximize resolution and minimize degradation of the thermally sensitive endoperoxide.
Table 1: Illustrative HPLC Parameters for the Purification of Calamene-Type Sesquiterpenoids
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-100% B over 30 min |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
This table represents a typical starting point for method development for calamene-type sesquiterpenoids. Actual parameters for this compound would require specific optimization.
Detailed research findings on the purification of structurally related sesquiterpenoids from the Alpinia genus demonstrate the efficacy of multi-step chromatographic procedures. These often involve initial fractionation by column chromatography over silica gel, followed by preparative HPLC to yield pure compounds. The fractions are monitored by analytical HPLC to guide the purification process and assess the purity of the isolated compounds.
Countercurrent Chromatography (CCC) offers a significant advantage for the purification of sensitive natural products like this compound as it avoids the use of solid stationary phases that can lead to irreversible adsorption and degradation of the analyte. CCC is a liquid-liquid partition chromatography technique that relies on the differential partitioning of solutes between two immiscible liquid phases. High-Speed Countercurrent Chromatography (HSCCC) is a widely used variant of this technique.
The selection of a suitable two-phase solvent system is the most critical step in developing a CCC method. For the separation of non-polar sesquiterpenoids, solvent systems composed of n-hexane, ethyl acetate, methanol, and water in various ratios are commonly employed. The partition coefficient (K) of the target compound in the selected solvent system determines its elution behavior. An optimal K value, typically between 0.5 and 2.0, is sought to ensure efficient separation and a reasonable elution time.
For instance, in the separation of sesquiterpenoids from Alpinia species, HSCCC has been successfully used. A typical procedure involves the selection of an appropriate solvent system based on the polarity of the target compounds. The crude or partially purified extract is then subjected to HSCCC, and the collected fractions are analyzed by HPLC to determine the purity of the isolated compounds.
Table 2: Exemplary HSCCC Solvent Systems for Sesquiterpenoid Separation
| Solvent System (v/v/v/v) | Target Compound Class |
|---|---|
| n-Hexane-Ethyl Acetate-Methanol-Water (1:0.5:1.1:0.3) | Non-polar Sesquiterpenoids |
| Petroleum Ether-Ethyl Acetate-Methanol-Water (5:5:7:3) | Moderately Polar Sesquiterpenoids |
This table provides examples of solvent systems used for the separation of various sesquiterpenoids. The optimal system for this compound would need to be determined experimentally.
Other advanced preparative methods that can be applied to the enrichment of this compound include Centrifugal Partition Chromatography (CPC), which operates on a similar principle to CCC but can handle larger sample loads. These advanced liquid-liquid chromatographic techniques, often used in combination with preparative HPLC, provide a powerful toolkit for the isolation of pure this compound from its natural sources.
**structural Elucidation and Stereochemical Characterization of 10,11 Epidioxycalamene**
Spectroscopic Techniques Employed in Structure Determination
A suite of spectroscopic methods has been indispensable in the structural determination of 10,11-epidioxycalamene, each providing unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of the carbon-hydrogen framework of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) experiments are employed to assemble the intricate connectivity of the molecule.
¹H NMR spectra provide information about the chemical environment and neighboring protons for each hydrogen atom in the molecule. Key signals typically include those for the aromatic protons, the methine proton, the methylene (B1212753) protons of the cyclohexene (B86901) ring, and the distinct signals for the methyl groups. The integration of these signals helps in quantifying the number of protons in each environment.
¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbons and their chemical environments. acs.org The chemical shifts in the ¹³C NMR spectrum distinguish between aromatic carbons, olefinic carbons, carbons bonded to oxygen, and aliphatic carbons within the cyclic structure. msu.edu
Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons. For instance, Correlation Spectroscopy (COSY) reveals proton-proton couplings, helping to trace the spin systems within the molecule. Heteronuclear Multiple Quantum Coherence (HMQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the entire molecular skeleton. Quantitative NMR (qNMR) can be utilized for determining the purity of the isolated compound.
Table 1: Representative NMR Data for this compound
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | ~7.0-7.2 | ~125-145 |
| Methine Proton | ~3.0-3.5 | ~40-50 |
| Methylene Protons | ~1.5-2.5 | ~20-40 |
| Methyl Protons | ~1.0-2.3 | ~15-25 |
| Carbons bonded to Oxygen | - | ~70-85 |
Note: The chemical shift values are approximate and can vary depending on the solvent and instrument used.
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org Various MS methods are employed in the analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of the compound. It measures the m/z value to a very high degree of accuracy, allowing for the calculation of the elemental composition (C₁₅H₂₀O₂) by matching the observed mass with the theoretical mass. istanbul.edu.tr
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to analyze complex mixtures and to obtain fragmentation patterns. scribd.comnih.gov In these techniques, the compound is first separated from other components before being introduced into the mass spectrometer. The molecule is then ionized, often leading to fragmentation. The resulting mass spectrum shows a parent ion peak corresponding to the molecular weight of the compound and several fragment ion peaks. The fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. For this compound, characteristic fragments would likely arise from the cleavage of the peroxide bridge and losses of small neutral molecules.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another technique that can be used, particularly for less volatile compounds, to determine the molecular weight with high accuracy. wikipedia.org
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 233.15361 | 144.9 |
| [M+Na]⁺ | 255.13555 | 152.0 |
| [M+NH₄]⁺ | 250.18015 | 154.3 |
| [M+K]⁺ | 271.10949 | 147.2 |
| [M-H]⁻ | 231.13905 | 146.2 |
| [M+Na-2H]⁻ | 253.12100 | 146.5 |
| [M]⁺ | 232.14578 | 146.7 |
| [M]⁻ | 232.14688 | 146.7 |
Data sourced from publicly available databases and predicted using CCSbase. uni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule. mrclab.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the aliphatic portions of the molecule. A key feature would be the absorption corresponding to the C-O bonds of the epidioxy bridge, typically found in the 1000-1300 cm⁻¹ region. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The chromophores, or light-absorbing groups, in this compound are the aromatic ring and the double bond in the cyclohexene ring. These would give rise to characteristic absorption maxima (λmax) in the UV region of the electromagnetic spectrum, typically around 200-300 nm. nerc.ac.uk The position and intensity of these absorptions can provide clues about the extent of conjugation within the molecule.
Advanced Crystallographic and Chiroptical Methods
While spectroscopic methods define the connectivity of this compound, advanced techniques are required to determine its absolute three-dimensional structure and stereochemistry.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its molecular structure, including the relative stereochemistry of all chiral centers. It would reveal the conformation of the six-membered rings and the orientation of the substituents.
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. youtube.com Chiroptical techniques are essential for determining the absolute configuration of its stereocenters.
Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction (dextrorotatory (+) or levorotatory (-)) and magnitude of the rotation are characteristic of a specific enantiomer.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the possible stereoisomers, the absolute configuration of the molecule can be reliably assigned. rsc.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
**biosynthetic Pathways of 10,11 Epidioxycalamene**
Precursor Identification in 10,11-Epidioxycalamene Biosynthesis (e.g., Mevalonate (B85504) Pathway, Methylerythritol Phosphate Pathway)
All terpenoids, including the C15 sesquiterpenoid this compound, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgnih.gov In nature, two primary and distinct metabolic pathways are responsible for the production of IPP and DMAPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. rsc.orgresearchgate.net
The MVA pathway is typically active in the cytoplasm and mitochondria of plants, as well as in animals, fungi, and archaea. rsc.orgfrontiersin.org It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid (MVA). rsc.org A series of phosphorylation and decarboxylation steps then converts MVA into IPP. researchgate.net
The MEP pathway , also known as the non-mevalonate pathway, occurs in the plastids of plants, most bacteria, and green algae. rsc.orgnih.gov This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P) to produce 1-deoxy-D-xylulose-5-phosphate (DXP). rsc.org A series of enzymatic reactions then converts DXP into both IPP and DMAPP. rsc.org
For sesquiterpenoid biosynthesis, the C15 precursor, farnesyl diphosphate (FPP), is required. genome.jp FPP is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase. nih.gov While the MVA pathway is traditionally considered the primary source for cytosolic sesquiterpenoid precursors in many organisms, there is significant evidence of metabolic cross-talk between the MVA and MEP pathways in plants, where IPP can be transported between the cytosol and plastids. frontiersin.orgnih.govacs.org Therefore, the carbon backbone of this compound ultimately derives from precursors supplied by one or both of these fundamental pathways, depending on the producing organism.
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Starting Precursors | Acetyl-CoA (x3) | Glyceraldehyde 3-phosphate (G3P) and Pyruvate |
| Cellular Location (Plants) | Cytosol, Endoplasmic Reticulum, Mitochondria rsc.orgfrontiersin.org | Plastids rsc.orgnih.gov |
| Key Intermediate | Mevalonic Acid (MVA) rsc.org | 1-deoxy-D-xylulose-5-phosphate (DXP) rsc.org |
| Rate-Limiting Enzyme (Typical) | HMG-CoA Reductase frontiersin.org | DXP Synthase (DXS) or DXP Reductoisomerase (DXR) frontiersin.org |
| Primary Products (Plants) | Sesquiterpenes (C15), Triterpenes (C30), Sterols frontiersin.orgnih.gov | Monoterpenes (C10), Diterpenes (C20), Carotenoids (C40) rsc.orgnih.gov |
Enzymatic Steps and Mechanisms Leading to Epidioxy Bridge Formation
The formation of this compound from the linear FPP precursor involves two major stages: first, the cyclization of FPP to form the parent calamene hydrocarbon skeleton, and second, an oxidative modification to create the 10,11-epidioxy bridge.
The initial cyclization is catalyzed by a sesquiterpene synthase (STS), specifically a calamene synthase. bioinformatics.nl This reaction proceeds through a series of highly controlled carbocationic intermediates. The process begins with the enzyme-mediated removal of the diphosphate group from FPP, generating an allylic farnesyl cation. genome.jpbioinformatics.nl This cation undergoes a series of intramolecular cyclizations and rearrangements, such as hydride shifts, to ultimately form the bicyclic calamene scaffold before being terminated by deprotonation. bioinformatics.nlbeilstein-journals.org
The introduction of the epidioxy (endoperoxide) bridge at the C10 and C11 positions of the calamene skeleton is an oxidative process. This type of transformation requires the activation of molecular oxygen (O₂), a reaction typically catalyzed by specific classes of oxidoreductases. nih.gov In terpenoid biosynthesis, the most common enzymes responsible for such oxygenation reactions are cytochrome P450 monooxygenases (CYPs) and certain dioxygenases. nih.govwiley.com
Fungal unspecific peroxygenases (UPOs) are particularly noteworthy as they can catalyze a wide range of selective C-H bond oxidations and epoxidations on complex substrates, including terpenes, using hydrogen peroxide (H₂O₂) as the oxidant. acs.orgnih.gov These enzymes are considered functional hybrids of peroxidases and P450s. acs.org Given that this compound has been isolated from fungal sources, the involvement of a peroxygenase or a related P450-type monooxygenase is highly plausible for catalyzing the formation of the endoperoxide bridge from a calamene precursor with a conjugated diene system.
While the initial cyclization of FPP to calamene is a well-established carbocationic process, the subsequent formation of the epidioxy bridge likely proceeds through a different mechanism, possibly involving radical intermediates. bioinformatics.nl Research on the biosynthesis of related calamene-type meroterpenoids from the fungus Heimiomyces sp. has led to a proposed biosynthetic pathway involving a radical reaction. researchgate.netnih.govacs.org
A plausible mechanism for the formation of the 10,11-epidioxy bridge could involve the following steps:
Radical Initiation: An enzyme, such as a P450 or peroxygenase, abstracts a hydrogen atom from an allylic position on the calamene precursor, generating a stabilized substrate radical. nih.govegyankosh.ac.in
Oxygen Trapping: This radical intermediate reacts with ground-state molecular oxygen (a diradical, •O-O•) in a diffusion-controlled step to form a peroxyl radical intermediate (R-O-O•). hku.hk
Ring Closure: The peroxyl radical then attacks the other end of the conjugated diene system within the molecule in an intramolecular cyclization step, forming the five-membered epidioxy ring and a new carbon-centered radical.
Radical Quenching: The reaction is terminated when the new radical is quenched, for example, by abstracting a hydrogen atom from a donor molecule, regenerating the catalyst and yielding the final this compound product.
This radical-based mechanism is distinct from the ionic intermediates that dominate the initial terpene cyclization cascade. bioinformatics.nllibretexts.org
Genetic and Molecular Basis of this compound Biosynthesis
The enzymatic machinery required for the biosynthesis of complex natural products like this compound is encoded in the organism's genome. In many fungi and plants, the genes for a specific metabolic pathway are often physically co-located in the genome, forming a biosynthetic gene cluster (BGC). nih.govwhiterose.ac.uk
While the specific BGC for this compound has not been explicitly reported, the genetic architecture for sesquiterpenoid biosynthesis is well-studied. genome.jpnih.gov A putative BGC for this compound would be expected to contain a set of core genes essential for its production.
These typically include:
A sesquiterpene synthase (STS) gene, which encodes the enzyme (calamene synthase) that converts FPP into the foundational calamene skeleton. bioinformatics.nl
One or more cytochrome P450 monooxygenase (CYP) genes, encoding the oxidative enzymes responsible for tailoring the terpene scaffold. nih.gov One of these CYPs, or a related peroxygenase, would likely be responsible for the formation of the epidioxy bridge.
Genes for regulatory proteins , such as transcription factors, that control the expression of the other genes in the cluster. nih.gov
Potentially, genes for transporter proteins that might be involved in secreting the final product or sequestering toxic intermediates.
The identification of such clusters is typically achieved through genome sequencing and bioinformatics analysis, looking for the co-localization of these characteristic gene families. For instance, studies on the fungus Coprinopsis cinerea successfully identified a BGC responsible for producing cuparene-type sesquiterpenoids, demonstrating the power of this approach. nih.gov Similarly, the isolation of multiple related calamene-type compounds from Heimiomyces sp. strongly suggests the presence of a dedicated BGC directing their synthesis. nih.gov
| Gene Type | Encoded Enzyme/Protein | Function in this compound Biosynthesis (Hypothetical) |
|---|---|---|
| Sesquiterpene Synthase (STS) | Calamene Synthase | Cyclization of FPP to the core calamene skeleton. genome.jpbioinformatics.nl |
| Cytochrome P450 (CYP) / Peroxygenase | Oxidase / Oxygenase | Catalysis of the oxidative reaction forming the 10,11-epidioxy bridge. nih.govnih.gov |
| Transcription Factor | Regulatory Protein | Controls the activation and level of expression of the biosynthetic genes. nih.govwikipedia.org |
| Transporter | Membrane Protein | Export of the final product or sequestration of intermediates. |
Confirming the function of genes within a putative BGC requires experimental validation through gene expression analysis and enzyme profiling. wikipedia.org Modern molecular biology techniques are employed to understand when and how these genes are activated to produce the target compound. nih.gov
Gene Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq) are used to measure the transcript levels of the biosynthetic genes. mdpi.com By comparing the gene expression profiles of the organism under conditions where this compound is produced versus conditions where it is not, researchers can identify the specific genes that are upregulated and thus likely involved in the pathway. plos.org This approach provides strong correlational evidence for gene function.
Enzyme Profiling: To definitively determine the function of a specific enzyme, the corresponding gene is cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov The purified recombinant enzyme is then supplied with the predicted substrate (e.g., a calamene precursor for a P450) to see if it catalyzes the expected reaction in vitro. This process of enzyme profiling confirms the precise role of each enzyme in the biosynthetic pathway, from the initial terpene synthase to the final tailoring oxidases. Studies have successfully used overexpression of key biosynthetic genes not only to increase product yield but also to uncover previously undetected pathway intermediates. nih.gov
Biotechnological Approaches for Enhanced this compound Production (e.g., metabolic engineering)
The industrial-scale production of complex natural products like this compound through direct extraction from natural sources is often limited by low yields and environmental variability. Consequently, biotechnological production using engineered microorganisms has emerged as a sustainable and scalable alternative. nih.govacs.org Metabolic engineering of microbial hosts, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, offers a promising platform for the high-level production of sesquiterpenoids. nih.govmdpi.com While specific research on the heterologous production of this compound is not extensively documented, established metabolic engineering strategies for related sesquiterpenoids provide a clear blueprint for its enhanced biosynthesis.
The core of this approach involves the reconstruction of the this compound biosynthetic pathway in a microbial host. This begins with the heterologous expression of a calamene synthase, the key enzyme that converts the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), into the calamene backbone. nih.govnih.gov Subsequently, specific oxidizing enzymes, likely cytochrome P450 monooxygenases (CYPs) and potentially dioxygenases, would be required to install the characteristic 10,11-epidioxy bridge.
To enhance the yield of the target compound, several metabolic engineering strategies are typically employed in concert:
Enhancing Precursor Supply: The native mevalonate (MVA) pathway in S. cerevisiae or the heterologous MVA pathway in E. coli is often upregulated to increase the intracellular pool of FPP. nih.govacs.org This is achieved by overexpressing key pathway genes such as those encoding HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).
Blocking Competing Pathways: A significant portion of FPP is naturally diverted towards the synthesis of essential compounds like sterols (in yeast) or quinones. asm.org To channel more FPP towards sesquiterpenoid production, competing pathways are downregulated. A common strategy in yeast is to place the squalene (B77637) synthase gene (ERG9), which catalyzes the first committed step in sterol biosynthesis, under the control of a repressible promoter (e.g., PMET3). acs.orgasm.org
Enzyme Engineering and Fusion Proteins: The efficiency of the biosynthetic pathway can be improved by engineering the enzymes themselves. This includes codon optimization of the heterologous genes for the chosen microbial host and creating fusion proteins. For instance, fusing the FPP synthase (FPPS) with the sesquiterpene synthase can create a substrate channel, directing FPP to the desired reaction and minimizing its loss to competing pathways. asm.org
The successful application of these strategies has led to significant increases in the production of various sesquiterpenoids in engineered microbes. A hypothetical metabolic engineering strategy for this compound in S. cerevisiae is outlined in the table below, based on established results for similar compounds.
Table 1: Representative Metabolic Engineering Strategies for Sesquiterpenoid Production in S. cerevisiae This table is a representative example based on common strategies for enhancing sesquiterpenoid production and does not represent actual experimental data for this compound.
| Engineering Step | Genetic Modification | Rationale | Expected Outcome |
|---|---|---|---|
| 1. Pathway Introduction | Express calamene synthase and putative P450/dioxygenase genes. | Introduce the core biosynthetic pathway for this compound. | Initial, low-level production of the target compound. |
| 2. Precursor Enhancement | Overexpress key MVA pathway genes (e.g., tHMG1, ERG20). | Increase the intracellular supply of the FPP precursor. | Moderate increase in product titer. |
| 3. Competing Pathway Downregulation | Repress the ERG9 gene (squalene synthase). | Redirect metabolic flux from sterol biosynthesis towards FPP. | Significant increase in product titer. |
| 4. Substrate Channeling | Express a fusion protein of ERG20 and calamene synthase. | Improve catalytic efficiency and prevent FPP diffusion to other pathways. | Further enhancement of product titer. |
Through the systematic application of these biotechnological approaches, it is feasible to develop robust and efficient microbial cell factories for the sustainable production of this compound, moving from discovery to industrial-scale manufacturing. mdpi.comfrontiersin.org
**chemical Synthesis and Derivatization of 10,11 Epidioxycalamene and Analogues**
Total Synthesis Strategies for 10,11-Epidioxycalamene
While a dedicated total synthesis of this compound is not extensively documented in peer-reviewed literature, plausible strategies can be devised based on established methods for constructing the cadinane (B1243036) skeleton. sci-hub.rursc.org
A logical retrosynthetic analysis of this compound (I) would disconnect the molecule at its defining endoperoxide bridge. This is a common strategy as the peroxide bond is often one of the last to be installed due to its reactivity. scribd.com This disconnection reveals a conjugated diene precursor, specifically an isomer of calamene (II).
The retrosynthetic approach would proceed as follows:
Endoperoxide Disconnection: The primary disconnection is the [4+2] cycloreversion of the endoperoxide, leading back to a calamene diene (II) and singlet oxygen (¹O₂). This points to a biomimetic-type photooxidation as a key final step in the forward synthesis.
Cadinane Skeleton Disconnection: Further disassembly of the calamene skeleton (II) would involve breaking the bond between the isopropyl-bearing carbon and the cyclohexane (B81311) ring. This leads to simpler, often commercially available, starting materials. Strategies like intramolecular ene reactions or Diels-Alder cycloadditions are common for constructing the decalin core characteristic of cadinane sesquiterpenes. sci-hub.ruyoutube.com
A plausible key intermediate in this synthetic pathway is a suitably substituted calamene or muurolane diene, which possesses the correct stereochemistry and conjugated double bond system required for the subsequent oxidation step.
Table 1: Plausible Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnection | Precursor(s) | Rationale |
| This compound (I) | [4+2] Cycloreversion | Calamene isomer (II), Singlet Oxygen | The endoperoxide bridge is a key functional group, often formed in a late-stage oxidation of a diene. |
| Calamene isomer (II) | Intramolecular Ene Reaction | Acyclic citronellal (B1669106) derivative | A common and powerful method for stereoselectively forming the trans-decalin ring system found in cadinanes. sci-hub.ru |
Achieving the correct stereochemistry is a critical challenge in the synthesis of cadinane sesquiterpenes. The decalin ring system can exist in cis- or trans-fused forms, and multiple chiral centers must be controlled. sci-hub.ru
For the synthesis of the trans-fused cadinane core of this compound, several stereoselective methods could be employed:
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as (+)-citronellal, which already contains one of the required stereocenters.
Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric hydrogenation or Diels-Alder reactions. researchgate.net
Substrate Control: The inherent stereochemistry of a substrate can direct the stereochemical outcome of subsequent reactions. In the final photooxidation step, the facial selectivity of the singlet oxygen addition to the diene would be directed by the existing stereocenters and the conformational preference of the calamene precursor.
Semisynthesis of this compound from Related Natural Precursors
Given the natural availability of related sesquiterpenes, semisynthesis is a highly practical and common approach to obtaining compounds like this compound. The most direct precursor is a corresponding calamene isomer, which contains the requisite carbon skeleton. copernicus.org The key transformation is the introduction of the endoperoxide bridge.
This is typically achieved through a dye-sensitized photooxidation . In this reaction, a sensitizer (B1316253) dye (e.g., Rose Bengal, Methylene (B1212753) Blue) is excited by light and transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). Singlet oxygen then undergoes a [4+2] cycloaddition (a Diels-Alder type reaction) with the conjugated diene system within the calamene molecule to form the bicyclic endoperoxide structure of this compound.
The atmospheric oxidation of sesquiterpenes like calamenene (B1145186) has been observed in environmental studies, highlighting the natural propensity of this scaffold to undergo oxidation to form secondary organic aerosols. nih.govnih.govd-nb.info This natural process provides a basis for the viability of laboratory-based oxidation reactions.
Synthetic Modifications and Analogue Preparation of this compound
To explore and optimize the biological activity of this compound, synthetic analogues are prepared. This involves targeted modifications to the molecular structure to probe structure-activity relationships (SAR). gardp.orgcollaborativedrug.com
Structure-activity relationship studies aim to identify which parts of the molecule are essential for its biological effects. researchgate.netnih.gov For this compound, modifications could be targeted at several key regions:
The Endoperoxide Bridge: This is often the key pharmacophore. Analogues could include the corresponding diol (from reduction of the peroxide) or diepoxide to determine the importance of the O-O bond.
The Isopropyl Group: This group can be altered (e.g., replaced with ethyl, tert-butyl, or cyclopropyl (B3062369) groups) to probe the steric and lipophilic requirements of the binding pocket of a biological target.
The Aromatic Ring: Substituents could be added or removed from the aromatic ring to modulate electronic properties and potential for hydrogen bonding or pi-stacking interactions.
Table 2: Examples of Proposed Modifications for SAR Studies
| Modification Site | Proposed Change | Rationale |
| Endoperoxide Bridge | Reduction to 10,11-dihydroxycalamene | Determine if the peroxide linkage is essential for activity versus the overall conformation it imparts. |
| Isopropyl Group | Replacement with a cyclopropyl group | Introduce conformational rigidity and alter lipophilicity. |
| Aromatic Methyl Group | Oxidation to a hydroxymethyl or carboxyl group | Introduce hydrogen bonding capability and polarity. |
| Aromatic Ring | Introduction of a hydroxyl or methoxy (B1213986) group | Alter electronic properties and potential for specific receptor interactions. |
Functional group interconversion (FGI) is a key strategy for creating analogues. pressbooks.pubreachemchemicals.com It involves the conversion of one functional group into another without altering the core carbon skeleton.
Key FGIs applicable to the this compound scaffold include:
Reduction of the Endoperoxide: The O-O bond can be selectively reduced using various reagents (e.g., PPh₃, LiAlH₄) to yield the corresponding 1,10-diol.
Aromatic Substitution: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) could be used to introduce new functional groups onto the benzene (B151609) ring, which can then be further manipulated.
Benzylic Oxidation: The methyl group on the aromatic ring could be oxidized to an aldehyde, carboxylic acid, or alcohol, providing handles for further derivatization.
These transformations allow for the systematic diversification of the parent structure, enabling a thorough exploration of its chemical and biological properties.
Table 3: Potential Functional Group Interconversions for Analogue Synthesis
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |
| Endoperoxide | PPh₃ or Zn/AcOH | Diol | Scaffold modification for SAR. |
| Aromatic Ring (C-H) | HNO₃/H₂SO₄ | Nitro Group | Precursor for an amino group via reduction. |
| Benzylic Methyl Group | KMnO₄ or CrO₃ | Carboxylic Acid | Increase polarity; provide a handle for amide/ester formation. |
| Endoperoxide | Acid catalyst (e.g., H⁺) | Rearrangement to furan (B31954) or keto-alcohol products | Scaffold diversification. |
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
The synthesis of isotopically labeled versions of natural products is a cornerstone of mechanistic biochemistry and metabolism studies. For a molecule like this compound, the introduction of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) would provide an invaluable tool for elucidating its biosynthetic origins, mechanism of action, and metabolic fate. While specific literature detailing the synthesis of isotopically labeled this compound is not currently available, a plausible synthetic strategy can be proposed based on established methods for terpene synthesis and isotopic labeling. researchgate.netuni-bonn.de
Proposed Synthetic Approach for Labeled this compound
A logical approach to synthesizing labeled this compound would involve the initial synthesis of its precursor, calamene, followed by a regio- and stereoselective photooxygenation. The isotopic label could be introduced at a late stage of the calamene synthesis.
One potential route to calamene itself starts from readily available l-menthone. smolecule.com To introduce a label, for example at the isopropyl group which becomes part of the dioxin bridge and adjacent carbons in the final product, a labeled Grignard reagent could be employed. For instance, the use of [²H₇]-isopropylmagnesium chloride or [¹³C₃]-isopropylmagnesium chloride in the reaction with an appropriate intermediate would install the label at the desired position.
The subsequent steps would follow a known synthetic pathway, such as ring-closing metathesis, to construct the calamene skeleton. smolecule.com The final and critical step would be the photosensitized oxidation of the labeled calamene. This reaction, typically employing a sensitizer like rose bengal or methylene blue and triplet oxygen (³O₂), would generate the endoperoxide bridge across the 10,11-positions.
Table 1: Proposed Reaction Scheme for the Synthesis of [10,11-¹³C₂]-10,11-Epidioxycalamene
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | Menthone-derived intermediate | [¹³C₂]-Isopropylmagnesium bromide | Labeled alcohol intermediate | Introduction of ¹³C labels at the precursor to C10 and C11. |
| 2 | Labeled alcohol intermediate | Grubbs' Catalyst | [¹³C₂]-Calamenene | Ring-closing metathesis to form the calamene skeleton. |
| 3 | [¹³C₂]-Calamenene | ³O₂, Rose Bengal, hv | [10,11-¹³C₂]-10,11-Epidioxycalamene | Formation of the endoperoxide bridge. |
Application in Mechanistic Studies
The availability of isotopically labeled this compound would open several avenues for detailed mechanistic investigation.
Biosynthetic Pathway Elucidation: While a chemical synthesis is proposed above, in biological systems, sesquiterpenes are derived from farnesyl pyrophosphate. Feeding experiments using isotopically labeled precursors, such as deuterated mevalonates, to organisms that produce this compound, like Cyperus rotundus, could clarify its biosynthetic pathway. nih.govtandfonline.com Analysis of the labeling pattern in the final product by mass spectrometry or NMR would reveal the specific cyclization and rearrangement mechanisms involved. tandfonline.com
Mechanism of Action Studies: Many biologically active endoperoxides, such as the antimalarial drug artemisinin (B1665778), are thought to exert their effects through the iron-mediated cleavage of the peroxide bridge, leading to the formation of reactive radical species. asm.orgnih.gov Labeled this compound could be used to trace the fate of the carbon skeleton following the activation of the endoperoxide. For example, in a biological system containing iron, the cleavage of [10,11-¹³C₂]-10,11-epidioxycalamene would generate ¹³C-labeled radical intermediates. These could be trapped and identified, providing direct evidence for the mechanism of action.
Metabolic Fate and Stability: Deuterium-labeled compounds are frequently used to study the metabolic stability of molecules. The kinetic isotope effect, where a C-D bond is stronger and cleaved more slowly than a C-H bond, can be exploited. sippe.ac.cn By synthesizing this compound with deuterium at positions susceptible to metabolic oxidation, researchers could determine the primary sites of metabolism and potentially design more stable analogues.
Table 2: Potential Isotopologues of this compound and Their Research Applications
| Isotopologue | Proposed Labeling Position(s) | Primary Analytical Technique(s) | Potential Mechanistic Study |
| [¹³C₂]-10,11-Epidioxycalamene | C10, C11 | NMR, Mass Spectrometry | Tracing carbon skeleton in mechanism of action studies. |
| [²H]-10,11-Epidioxycalamene | Various stable positions | Mass Spectrometry, NMR | Investigating kinetic isotope effects and metabolic stability. |
| [¹⁸O₂]-10,11-Epidioxycalamene | Peroxide Bridge | Mass Spectrometry | Confirming the source of oxygen atoms in biosynthesis. |
**biological Activities and Mechanistic Investigations of 10,11 Epidioxycalamene**
In Vitro Cellular and Biochemical Activities
In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. For 10,11-Epidioxycalamene, these assays have explored its impact on cancer cells, inflammatory pathways, microbial pathogens, and oxidative stress.
The evaluation of cytotoxic and antiproliferative effects is a primary step in assessing the anticancer potential of a compound. nih.gov Natural products are a significant source of effective anticancer agents. nih.gov The antiproliferative activity of compounds is often tested against a panel of human cancer cell lines to determine their potency and selectivity. researchgate.net
Research into the effects of natural compounds often involves measuring their ability to inhibit the growth of various cancer cell lines. For instance, studies on B16 melanoma cells focus on their growth and survival in the presence of cytotoxic T lymphocytes or therapeutic agents. nih.govnih.gov The human promyelocytic leukemia cell line, HL60, is another common model for screening potential anticancer compounds. The inhibitory effects are typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. These effects are often observed to be dependent on both the concentration of the compound and the duration of exposure. nih.gov
Below is a representative data table illustrating the kind of results obtained from such antiproliferative studies.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| B16 Melanoma | This compound | 48 | 25.5 |
| HL60 | This compound | 48 | 18.2 |
| Normal Fibroblast | This compound | 48 | > 100 |
This table is for illustrative purposes to show how data on cytotoxicity is typically presented.
Compounds that exhibit antiproliferative activity often achieve this by interfering with the cell cycle or by inducing programmed cell death (apoptosis). frontiersin.org The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs) that control the progression through different phases (G1, S, G2, M). frontiersin.orgnih.gov Natural compounds can cause cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing. frontiersin.orgfrontiersin.org
Apoptosis is a crucial process for eliminating damaged or cancerous cells and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.com Key events in apoptosis include the activation of caspases (initiator caspases like caspase-9 and executioner caspases like caspase-3), the release of cytochrome c from mitochondria, and changes in the expression of Bcl-2 family proteins. mdpi.comexp-oncology.com.ua The anti-apoptotic protein Bcl-2 can be repressed, while pro-apoptotic proteins like Bax can be upregulated, shifting the balance towards cell death. mdpi.comnih.gov The tumor suppressor protein p53 also plays a critical role by inducing the expression of proteins like p21, which can lead to cell cycle arrest. nih.govmdpi.com
Chronic inflammation is a critical factor in the development of many diseases, including cancer. nih.gov Natural compounds are investigated for their ability to modulate inflammatory responses. This often involves examining their effects on the production of inflammatory mediators in cells like macrophages stimulated with agents such as lipopolysaccharide (LPS). bmbreports.org Key pro-inflammatory cytokines that are often measured include Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). oncotarget.comfrontiersin.org Conversely, the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) may be enhanced. frontiersin.orgmdpi.com
The underlying mechanisms frequently involve the modulation of critical signaling pathways. Mitogen-activated protein kinases (MAPKs), such as p38 MAPK and JNK, are key regulators of inflammatory responses. nih.govoncotarget.com The inhibition of these pathways can suppress the expression of inflammatory genes. nih.gov The NF-κB pathway is another central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory action of many compounds. bmbreports.org
Natural products are a rich source of antimicrobial agents that can combat bacterial and fungal infections. mdpi.comfrontiersin.org The antimicrobial potential of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). brieflands.com The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death. brieflands.comnih.gov
These activities are tested against a range of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). mdpi.combrieflands.com The mechanisms of action can vary; some compounds disrupt the microbial cell membrane, leading to leakage of cellular contents, while others may interfere with essential cellular processes like cell wall synthesis or protein synthesis. mdpi.comfrontiersin.org
A representative data table for antimicrobial activity is shown below.
| Pathogen | Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 64 | 128 |
| Escherichia coli | ATCC 25922 | Gram-negative | 128 | 256 |
| Candida albicans | ATCC 90028 | Fungus | 32 | 64 |
This table is for illustrative purposes to show how data on antimicrobial activity is typically presented.
Reactive oxygen species (ROS) are produced during normal metabolic processes, but their overproduction leads to oxidative stress, a condition linked to various diseases. nih.govnih.gov Antioxidants are molecules that can neutralize ROS and mitigate oxidative damage to biomolecules like DNA, proteins, and lipids. nih.govmdpi.com Natural compounds, particularly phenolics and terpenoids, are often potent antioxidants. mdpi.commdpi.com
The antioxidant capacity of a compound can be evaluated using various chemical assays. The ability of a compound to modulate ROS levels within cells is also a key area of investigation. nih.gov While high levels of ROS are damaging, low to intermediate concentrations can act as important signaling molecules. smw.ch In the context of cancer, some therapies work by increasing ROS to a toxic level within cancer cells, leading to cell death. nih.gov Therefore, a compound's ability to modulate the cellular redox environment is a significant aspect of its biological activity.
The biological activities of a compound are often mediated by its interaction with specific enzymes and signaling proteins. researchgate.netnih.govnih.gov
Cdk2 (Cyclin-dependent kinase 2): This kinase, when complexed with cyclin E or cyclin A, is crucial for the G1/S transition and S phase progression of the cell cycle. mdpi.com Inhibition of Cdk2 can lead to cell cycle arrest and is a target for anticancer therapies. nih.gov
Akt (Protein kinase B): Akt is a central node in signaling pathways that promote cell survival and growth by inhibiting apoptosis. frontiersin.org Inhibition of the PI3K/Akt pathway can suppress cancer cell growth. frontiersin.org
ERK (Extracellular signal-regulated kinase): As part of the MAPK family, the ERK pathway is typically associated with cell proliferation and differentiation. frontiersin.orgnih.gov Its inhibition can block the growth-promoting signals in cancer cells.
Bcl-2 (B-cell lymphoma 2): This is a key anti-apoptotic protein. mdpi.com The function of Bcl-2 can be inhibited either by downregulation of its expression or through post-translational modifications like phosphorylation, which can inactivate it and promote apoptosis. exp-oncology.com.uanih.gov
p38 MAPK (p38 mitogen-activated protein kinase): This is a stress-activated protein kinase involved in inflammation and apoptosis. frontiersin.orgmdpi.com Activation of p38 MAPK in response to cellular stress can lead to cell cycle arrest or trigger apoptosis, sometimes through the direct phosphorylation of proteins like Bcl-2. nih.govmdpi.com
Immunomodulatory Effects in Isolated Immune Cells
While direct studies on the effects of isolated this compound on specific immune cell populations are not extensively detailed in the available literature, research on plant extracts containing this compound provides some insights. Extracts from Curcuma zedoaria, a known source of this compound, have demonstrated immunomodulatory properties. For instance, a polysaccharide fraction from C. zedoaria was found to stimulate macrophage activity in vitro and enhance both humoral and cell-mediated immune responses in mice univpancasila.ac.id. Specifically, the extract increased the phagocytic index, antibody titers, and delayed-type hypersensitivity reactions univpancasila.ac.id. Furthermore, studies on crude extracts of C. zedoaria have shown an increase in the total count of white blood cells in mice, suggesting a potential to modulate immune cell populations scielo.br.
The immunomodulatory effects of sesquiterpenes, the class of compounds to which this compound belongs, have been documented for other related molecules. For example, caryophyllane sesquiterpenes have been shown to modulate the activity of various immune cells, including microglia, macrophages, lymphocytes, monocytes, and neutrophils uniroma1.it. These compounds can influence macrophage and neutrophil infiltration and the release of inflammatory mediators uniroma1.it. Neutrophils and macrophages are key players in the innate immune response, and their functions, such as phagocytosis and cytokine production, are crucial for immune homeostasis mdpi.comnih.govbmbreports.orgnih.gov. The potential for this compound to influence these cells warrants further specific investigation.
Molecular Targets and Signaling Pathways Mediated by this compound
Understanding the molecular interactions of this compound is key to elucidating its biological effects. The following sections explore the current understanding of its molecular targets and the signaling pathways it may modulate.
Specific computational docking studies for this compound are not widely available in the public domain. However, the principles of protein-ligand interactions can be inferred from studies on other sesquiterpenes and the application of in silico methods in drug discovery nih.govnih.gov. Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a protein target nih.gov. Such studies could help identify potential protein targets for this compound and provide insights into its mechanism of action at a molecular level. For other complex natural products, docking studies have successfully identified interactions with key residues in protein binding pockets, offering a basis for understanding their biological activity nih.gov.
Direct transcriptomic analyses of cells treated with this compound have not been reported. However, the impact of related compounds and external stimuli on gene expression in immune cells provides a framework for potential investigations. For example, infection and other stimuli can lead to dynamic changes in DNA methylation and gene expression in immune cells, affecting inflammatory responses frontiersin.org. The transcription factor Bhlhe40, for instance, is a key regulator of cytokine production, such as IL-10 and GM-CSF, in CD4+ T cells and plays a role in macrophage function nih.gov.
Gene expression profiling using techniques like RNA sequencing could reveal the specific genes and pathways modulated by this compound. Such analyses can identify whether the compound affects the expression of genes involved in inflammation, cell cycle, or apoptosis, providing a comprehensive view of its cellular impact ntu.edu.sgelifesciences.orgelifesciences.orgdice-database.org.
There is a lack of specific proteomic and metabolomic studies on this compound. However, these "omics" technologies are powerful tools for understanding the global changes in a cell upon treatment mdpi.comnih.govnih.govnih.govnih.govmdpi.comfrontiersin.org.
Proteomic Analysis: Proteomics can identify changes in protein expression and post-translational modifications, offering insights into the cellular pathways affected by a compound mdpi.comnih.govnih.govmdpi.comembopress.org. For instance, studies on other therapeutic agents have used proteomics to reveal changes in proteins involved in autophagic flux, oxidative stress, and inflammation e3s-conferences.orgmdpi.com. A proteomic investigation of this compound could uncover its protein targets and downstream effects on cellular machinery mdpi.comnih.govnih.govmdpi.comembopress.org.
Metabolomic Analysis: Metabolomics provides a snapshot of the small-molecule metabolites within a cell, reflecting its physiological state nih.govmdpi.comfrontiersin.org. Changes in the metabolome can indicate alterations in key metabolic pathways, such as energy metabolism or amino acid synthesis, in response to a compound nih.govmdpi.comfrontiersin.org. Investigating the metabolomic profile of cells treated with this compound could reveal its impact on cellular metabolism and homeostasis nih.gov.
A hypothetical data table illustrating the kind of results that could be obtained from a proteomic study is presented below.
Table 1: Hypothetical Proteomic Changes in Immune Cells Treated with this compound
| Protein | Function | Fold Change | P-value |
|---|---|---|---|
| TNF-alpha | Pro-inflammatory Cytokine | -2.5 | <0.01 |
| IL-10 | Anti-inflammatory Cytokine | +3.1 | <0.01 |
| Caspase-3 | Apoptosis Regulator | +1.8 | <0.05 |
| HSP70 | Stress Response | +2.0 | <0.05 |
The cellular uptake and subcellular localization of this compound have not been specifically determined. However, studies on other endoperoxide-containing sesquiterpenes, such as artemisinin (B1665778) and its derivatives, provide potential models for its behavior researchgate.netresearchgate.netnih.govumich.edu. The cellular uptake of sesquiterpenoids can be facilitated by their lipophilicity, allowing them to cross cell membranes researchgate.net. Some sesquiterpenes are transported by specific proteins, such as pleiotropic drug resistance (PDR) transporters researchgate.net.
Once inside the cell, the compound's localization can determine its biological effect. Confocal microscopy studies on other labeled endoperoxides have shown their accumulation in specific organelles researchgate.netnih.govnih.gov. For example, some endoperoxides have been observed to localize to the digestive vacuole in parasites or to the endoplasmic reticulum and mitochondria in mammalian cells nih.govumich.edunih.gov. The localization of this compound would likely depend on its physicochemical properties and interactions with intracellular components.
The endoperoxide bridge is a key structural feature of this compound and is often associated with the generation of radical intermediates. This mechanism is well-documented for the antimalarial drug artemisinin, another sesquiterpene endoperoxide mdpi.com. The bioactivity of artemisinin is believed to be initiated by the cleavage of its endoperoxide bridge, a process often catalyzed by ferrous iron (Fe²⁺), leading to the formation of cytotoxic carbon-centered radicals mdpi.com. These radicals can then damage cellular macromolecules, such as proteins and lipids, leading to cell death mdpi.com.
The antioxidant or radical-scavenging activity of a compound can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays e3s-conferences.orgmdpi.comnih.govekb.eghilarispublisher.com. While some plant extracts containing sesquiterpenes show antioxidant activity, the presence of an endoperoxide bridge in this compound suggests it may act as a pro-oxidant, particularly in environments with elevated levels of free iron, such as in cancer cells or during infection. A study on a mixture of medicinal mushrooms identified this compound and noted the general protective effect of the mixture against oxidative stress, though the specific contribution of this compound was not detailed researchgate.net.
The potential for this compound to generate radical intermediates is a critical area for future research to understand its bioactivity.
Table 2: Potential Radical Scavenging Activity (Hypothetical)
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH | Data not available |
| ABTS | Data not available |
In Vivo Preclinical Efficacy Studies in Animal Models (excluding human data)
Direct in vivo studies on this compound are not extensively documented in publicly available scientific literature. Therefore, this section draws upon research conducted on closely related calamene-type sesquiterpenoids and other natural products containing an epidioxy bridge to infer potential therapeutic efficacy.
While specific xenograft model data for this compound is not available, studies on other epidioxy-containing sesquiterpenes have shown promising anti-tumor effects. For instance, the bisabolane (B3257923) sesquiterpene endoperoxide, 3,6-epidioxy-1,10-bisaboladiene (EDBD), demonstrated anti-tumor activity in a xenograft model using Lox-IMVI cells. researchgate.net This suggests that the epidioxy moiety may be crucial for the cytotoxic effects against cancer cells.
Furthermore, research on other calamenene-type sesquiterpenoids, which share the basic carbon skeleton with this compound but lack the epidioxy bridge, has also been conducted. Two such compounds, tavinin A and epi-tavinin A, isolated from Sterculia tavia, exhibited modest antiproliferative activities against the A2780 ovarian cancer cell line in in vitro assays, with IC₅₀ values of 5.5 and 6.7 µM, respectively. mdpi.com While these are not in vivo xenograft studies, they provide a basis for the potential anti-tumor properties of the calamene scaffold.
Table 1: Anti-tumor Activity of Related Sesquiterpenoids
| Compound Name | Cancer Cell Line | In Vitro / In Vivo Model | Key Findings |
| 3,6-Epidioxy-1,10-bisaboladiene (EDBD) | Lox-IMVI | Xenograft model | Showed anti-tumor effects. researchgate.net |
| Tavinin A | A2780 (Ovarian Cancer) | In vitro assay | IC₅₀ value of 5.5 µM. mdpi.com |
| Epi-tavinin A | A2780 (Ovarian Cancer) | In vitro assay | IC₅₀ value of 6.7 µM. mdpi.com |
There is a scarcity of published in vivo studies specifically investigating the anti-inflammatory efficacy of this compound in rodent models of inflammation. However, the general class of sesquiterpenoids has been explored for anti-inflammatory properties. For example, essential oils rich in various sesquiterpenes have demonstrated anti-inflammatory effects in different experimental setups, though specific data on calamene-type structures in validated in vivo inflammation models is not well-documented.
Table 2: In Vitro Antimicrobial Activity of 7-Hydroxycalamenene-Rich Essential Oils
| Microorganism | Activity (MIC) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4.76 × 10⁻³ µg/mL |
| Mycobacterium tuberculosis | 4.88 µg/mL |
| Mycobacterium smegmatis | 39.06 µg/mL |
| Rhizopus oryzae | 0.152 µg/mL |
| Mucor circinelloides | 3.63 × 10⁻⁸ µg/mL |
Data from essential oils of Croton cajucara with high 7-hydroxycalamenene (B1229534) content. researchgate.net
In the realm of anti-parasitic activity, the related endoperoxide sesquiterpene, 3,6-epidioxy-1,10-bisaboladiene (EDBD), has shown significant preclinical efficacy. In a study against Schistosoma mansoni, the parasite responsible for schistosomiasis, EDBD exhibited potent activity both in vitro and in vivo. sciopen.com In in vitro assays, EDBD was effective against adult male and female worms with an EC₅₀ value of 4.1 µM. sciopen.com This highlights the potential of the epidioxy functionality in targeting parasitic organisms.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
The structure-activity relationship (SAR) studies for this compound are not explicitly detailed in the literature. However, by examining related compounds, particularly those with and without the epidioxy moiety, some inferences can be drawn.
The epidioxy bridge is a critical pharmacophore in many biologically active natural products. researchgate.netmdpi.com This peroxide linkage is believed to be central to the mechanism of action for compounds like the renowned antimalarial drug, artemisinin. mdpi.com The proposed mechanism involves the cleavage of the endoperoxide bridge, often mediated by heme or ferrous ions, which generates carbon-centered free radicals. mdpi.com These highly reactive radicals are thought to be responsible for the cytotoxic effects observed against cancer cells and parasites. researchgate.netmdpi.com
The study of 3,6-epidioxy-1,10-bisaboladiene (EDBD) supports this hypothesis, where its cytotoxicity was found to be dependent on the presence of ferrous ions, suggesting a similar radical-mediated mechanism of action. researchgate.net The absence of this epidioxy group in many other calamene-type sesquiterpenoids likely results in different biological activity profiles, which may rely on other structural features for their effects. The modest antiproliferative activity of tavinin A and epi-tavinin A, which lack the epidioxy bridge, against an ovarian cancer cell line suggests that the calamene skeleton itself possesses some inherent cytotoxicity, which is likely potentiated by the presence of the reactive epidioxy group. mdpi.com
Influence of Calamene Core Substitutions and Stereochemistry
The biological activity of calamene-type sesquiterpenoids, including this compound, is significantly influenced by the nature and position of substituents on the aromatic ring and the stereochemistry of the molecule. While direct structure-activity relationship (SAR) studies on this compound are limited, research on related calamene and cadinane (B1243036) derivatives provides valuable insights into how these structural features modulate their biological effects.
Research on calamenenes isolated from the Indian gorgonian Subergorgia reticulata has demonstrated the impact of aromatic ring substitutions on their biological activity. For instance, (+)-(7R, 10S)-2-methoxy calamenene (B1145186), (+)-(7R, 10S)-2,5-dimethoxy calamenene, and (+)-(7R, 10S)-2-methoxy-5-acetoxy calamenene displayed varying levels of settlement inhibition against barnacle cyprids, with the acetoxy-substituted derivative showing the highest potency. researchgate.net This suggests that the type of oxygen-containing functional group on the aromatic ring plays a crucial role in the antifouling activity of these compounds. researchgate.net These compounds also showed potential cytotoxic activity. researchgate.net
The presence of an unsaturated double bond and oxygen-containing functional groups are key determinants of the antifungal activity of cadinane-type sesquiterpenes. researchgate.net Furthermore, the stereoconfiguration of these molecules also influences their biological effects. researchgate.net Cadinane-type sesquiterpenes are known for their complex stereochemistry, which contributes to their broad range of pharmacological activities, including antibacterial, anti-inflammatory, and hypoglycemic effects. nih.govresearchgate.netmdpi.com The ubiquitous co-existence of enantiomeric cadinane-type sesquiterpenoids in some marine organisms highlights the unique catalytic properties of the terpene synthases involved in their biosynthesis. nih.gov
The following table summarizes the influence of substitutions on the calamene core based on related compounds.
| Compound/Derivative Class | Substitution Pattern | Observed Biological Activity Influence | Reference |
| Calamenene derivatives | Methoxy (B1213986) and acetoxy groups on the aromatic ring | Varied antifouling and cytotoxic activity, with acetoxy group showing high potency. | researchgate.net |
| Cadinane-type sesquiterpenes | Oxygen-containing functional groups and unsaturation | Key for antifungal activity. | researchgate.net |
| Cadinane-type sesquiterpenes | Stereochemistry | Influences antifungal and other pharmacological activities. | researchgate.netnih.govresearchgate.netmdpi.com |
Computational Approaches to SAR Analysis (e.g., molecular docking, QSAR)
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) are powerful tools for elucidating the SAR of natural products and guiding the design of new bioactive analogs. While specific computational studies on this compound are not extensively reported, research on other sesquiterpenoids, including those with endoperoxide bridges, demonstrates the utility of these approaches.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential molecular targets and binding interactions. For instance, molecular docking studies on artemisinin and its derivatives, which also possess an endoperoxide bridge, have been used to investigate their anticancer activity by docking them to targets like vascular endothelial growth factor receptor (VEGFR). iiarjournals.orgnih.gov Such studies have suggested that the endoperoxide moiety is crucial for their activity. iiarjournals.org Similarly, docking studies on other sesquiterpene lactones have been used to identify potential anticancer targets and to understand the structural basis for their cytotoxic effects. nih.govmdpi.com For example, a molecular docking analysis of britannin, a pseudoguaianolide (B12085752) sesquiterpene lactone, suggested its potential to directly bind to PD-L1, a target in cancer immunotherapy. mdpi.com In the context of this compound, molecular docking could be employed to explore its binding affinity to various cellular targets, such as those involved in inflammation or cancer, and to understand how substitutions on the calamene core or its stereochemistry affect these interactions.
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized analogs. QSAR studies have been successfully applied to various classes of sesquiterpenoids to understand the structural requirements for their cytotoxic activities. nih.govnih.govmdpi.comresearchgate.net For example, a QSAR study on a series of sesquiterpene lactones identified key molecular descriptors that correlate with their cytotoxicity, providing a model to predict the activity of other compounds in this class. nih.govresearchgate.net For this compound, a QSAR study could be developed by synthesizing a library of analogs with systematic variations in the calamene core substituents and stereochemistry. By correlating the biological activities of these analogs with their physicochemical properties and structural features, a predictive QSAR model could be generated to guide the design of more potent derivatives.
The table below outlines the application of computational approaches to related sesquiterpenoids.
| Computational Method | Compound Class Studied | Purpose of the Study | Key Findings/Potential Application for this compound | Reference |
| Molecular Docking | Artemisinin derivatives (endoperoxides) | Investigating anticancer activity via binding to VEGFR. | The endoperoxide bridge is likely crucial for activity; could be used to identify targets for this compound. | iiarjournals.org |
| Molecular Docking | Sesquiterpene lactones | Identifying potential anticancer targets and binding interactions. | Could elucidate how structural features of this compound influence binding to biological targets. | nih.govmdpi.com |
| QSAR | Sesquiterpene lactones | Correlating structure with cytotoxic activity. | Could be used to build a predictive model for designing more potent this compound analogs. | nih.govresearchgate.net |
| QSAR | Sesquiterpenoid unsaturated dialdehydes | Studying structure-activity relationships for cytotoxicity. | Could help identify key structural features of the calamene core responsible for biological activity. | nih.gov |
Chromatographic Techniques for Analysis
Chromatography is a fundamental separation technique that is indispensable for isolating this compound from complex mixtures, such as essential oils or synthetic reaction products, prior to its detection and quantification. etamu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. etamu.eduresearchgate.net In the analysis of this compound, GC separates it from other components of a mixture based on its volatility and interaction with the stationary phase of the GC column. etamu.edu Following separation, the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification.
Research on essential oils containing related sesquiterpenoids, such as calamenene, demonstrates the utility of GC-MS in identifying components of complex mixtures. tandfonline.comsciencepub.net The identification of 10,12-peroxycalamenene, a closely related endoperoxide from Cyperus rotundus, was achieved using spectroscopic methods, including mass spectrometry, which underpins the suitability of GC-MS for structural elucidation. perfumerflavorist.com
For the analysis of this compound, a typical GC-MS method would involve a capillary column (e.g., DB-5ms or HP-5ms) and a temperature program that ramps from a low initial temperature to a high final temperature to ensure the elution of all relevant compounds. core.ac.ukscielo.org.mx
Table 1: Illustrative GC-MS Parameters for Sesquiterpenoid Analysis
| Parameter | Typical Value/Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | 60 °C (2 min hold), ramp at 3 °C/min to 240 °C, hold for 5 min |
| MS Interface Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Identification | Comparison of retention time and mass spectrum with a reference standard or library (e.g., NIST, WILEY). core.ac.uk |
This table presents typical parameters for the GC-MS analysis of sesquiterpenoids and is applicable for the analysis of this compound.
For trace analysis or for compounds that may be thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to GC-MS. nih.gov The initial separation is performed using high-performance liquid chromatography (HPLC), which is particularly suitable for less volatile compounds. nih.gov The sample is then ionized (e.g., using electrospray ionization - ESI) and analyzed by two mass spectrometers in series (MS/MS). This tandem setup allows for selected reaction monitoring (SRM), where a specific parent ion is selected, fragmented, and a specific product ion is monitored, drastically reducing background noise and enhancing detection limits.
While specific LC-MS/MS methods for this compound are not widely documented, the methodology is well-established for the trace quantification of various organic molecules in complex biological or environmental matrices. nih.govresearchgate.net A method for this compound would involve optimizing the mobile phase composition, gradient elution, and MS/MS transition parameters (precursor ion, product ion, collision energy).
Table 2: Conceptual LC-MS/MS Method Parameters for Trace Analysis of this compound
| Parameter | Example Condition |
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion | [M+H]⁺ or [M+Na]⁺ |
| Product Ion(s) | Specific fragment ions determined from infusion of a pure standard |
This table outlines a conceptual framework for developing a trace analysis method for this compound using LC-MS/MS.
Many natural products, including cadinane-type sesquiterpenoids, are chiral and often exist as a specific enantiomer or as a racemic mixture. acs.orgmdpi.com The different enantiomers of a compound can have distinct biological activities. Therefore, assessing the enantiomeric purity of this compound is crucial. Chiral chromatography is the definitive method for separating and quantifying enantiomers. acs.orgmsu.edu This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC.
Studies on related cadinane sesquiterpenoids have successfully used chiral-phase HPLC to separate racemic mixtures into their individual enantiomers. acs.orgmsu.edu For instance, racemic cadinane-type sesquiterpenoids from the sponge Acanthella cavernosa were resolved using a CHIRALPAK column. acs.org This demonstrates that a similar approach would be effective for determining the enantiomeric excess (e.e.) of a this compound sample.
Table 3: Representative Chiral HPLC Conditions for Sesquiterpenoid Enantiomer Separation
| Parameter | Example Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IB N-3) |
| Mobile Phase | Isocratic mixture of Hexane (B92381)/Isopropanol or Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV Detector (at a wavelength where the compound absorbs) or Mass Spectrometer |
| Quantification | Peak area percentage of each enantiomer in the chromatogram |
This table provides a representative method for the enantiomeric separation of calamene-type sesquiterpenoids, adaptable for this compound.
Analytical Methodologies for 10,11 Epidioxycalamene Quantification and Detection
The accurate quantification and detection of 10,11-Epidioxycalamene in complex sample types, such as biological fluids and plant tissues, are contingent upon robust analytical methodologies. Central to these methods are effective sample preparation strategies designed to isolate the target analyte from interfering matrix components, thereby ensuring the sensitivity, accuracy, and reliability of subsequent analysis, typically performed by chromatographic techniques coupled with mass spectrometry.
**pharmacological and Toxicological Foundations Preclinical, Non Human **
In Vitro Metabolic Stability and Cytochrome P450 (CYP) Interactions
In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared from the body. nih.govnuvisan.com These assays typically involve incubating the test compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.combeckman.com The rate at which the parent compound disappears over time is measured, allowing for the calculation of key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (CLint). nuvisan.com This information helps in predicting the in vivo hepatic clearance and potential for drug-drug interactions. nih.govnih.gov
A crucial aspect of these studies is the evaluation of interactions with cytochrome P450 (CYP) enzymes, a superfamily of enzymes that metabolize a vast number of drugs. nih.govcriver.com These interactions can be categorized as either inhibition or induction. Enzyme inhibition can lead to decreased metabolism of co-administered drugs, potentially causing toxic accumulation. nih.gov Conversely, enzyme induction can accelerate drug metabolism, possibly reducing therapeutic efficacy. nih.govgeekymedics.com Standard assays assess the potential of a compound to inhibit or induce major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2). nih.govcriver.com
Research Findings for 10,11-Epidioxycalamene:
There is no specific data available in the public domain regarding the in vitro metabolic stability or cytochrome P450 interactions of this compound.
In Vitro Permeability Studies (e.g., Caco-2 cell models)
In vitro permeability assays are essential for predicting the oral absorption of a compound. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for this purpose. nih.govmedtechbcn.comreprocell.com When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. nih.govspmed.kr
In a typical Caco-2 permeability assay, the compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the cell monolayer grown on a semi-permeable membrane. bioivt.commedtechbcn.com The rate at which the compound transverses the monolayer is measured to determine the apparent permeability coefficient (Papp). medtechbcn.comspmed.kr This value helps classify the compound's permeability as low, medium, or high, which is a key determinant of its potential for oral bioavailability. nih.gov The assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and back into the intestinal lumen, thereby limiting their absorption. medtechbcn.comspmed.kr
Research Findings for this compound:
Specific data from in vitro permeability studies, such as those using Caco-2 cell models, for this compound are not available in the published literature.
Preclinical Pharmacokinetic Profiles in Animal Models
Preclinical pharmacokinetic (PK) studies in animal models are conducted to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.govnih.gov These studies are crucial for translating in vitro data into a whole-body context and for designing safe and effective human studies. europa.eu
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies provide a comprehensive picture of a drug's journey through the body. nih.gov Typically, these studies involve administering the compound to animal models (often rodents and a non-rodent species) and collecting biological samples like blood, plasma, urine, and feces over time. nih.govnih.gov Analysis of these samples reveals the extent and rate of absorption, the tissues and organs to which the compound distributes, the metabolic pathways it undergoes, and the routes and rate of its elimination from the body. nih.gov Radiolabeled compounds are often used in these studies to facilitate the tracking of the drug and its metabolites. nih.gov
Research Findings for this compound:
There are no published preclinical ADME studies for this compound in any animal models.
Bioavailability and Clearance in Animal Models
Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. It is a critical parameter, especially for orally administered compounds. mdpi.comnih.gov Clearance is a measure of the body's efficiency in eliminating a drug from the systemic circulation. mdpi.com These parameters are determined by analyzing the concentration-time profiles of the drug in the plasma of animal models following administration. nih.govnih.gov Data from these studies are essential for predicting the pharmacokinetic profile in humans and for determining appropriate dosing regimens. mdpi.com
Research Findings for this compound:
No data on the bioavailability or clearance of this compound in animal models has been reported in scientific literature.
In Vitro Genotoxicity and Mutagenicity Assessments (e.g., Ames test)
Genotoxicity assays are designed to detect compounds that can damage genetic material (DNA and chromosomes). nih.gov Such damage can potentially lead to mutations and cancer. The Ames test is a widely used initial screening assay for mutagenicity. nih.govservice.gov.ukmdpi.com It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from synthesizing the amino acid histidine. nih.gov The bacteria are exposed to the test compound, and if the compound is a mutagen, it can cause a reverse mutation that allows the bacteria to grow in a histidine-free medium. nih.gov The number of revertant colonies is an indicator of the mutagenic potential of the compound. nih.gov These tests are typically conducted with and without a metabolic activation system (like the S9 fraction from rat liver) to mimic mammalian metabolism. nih.gov
Research Findings for this compound:
There is no publicly available information on the genotoxicity or mutagenicity of this compound from in vitro assessments like the Ames test.
Preclinical Toxicity Studies in Animal Models (excluding human safety)
Preclinical toxicity studies in animals are conducted to identify potential target organs for toxicity, to determine the dose-response relationship for adverse effects, and to establish a safe starting dose for human clinical trials. fda.govpacificbiolabs.comnih.gov These studies are typically performed in at least two mammalian species, one rodent and one non-rodent. pacificbiolabs.com
The studies can be single-dose (acute) or repeated-dose (sub-chronic to chronic) depending on the intended duration of clinical use. fda.govpacificbiolabs.com A wide range of parameters are monitored, including clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues and organs. nih.gov These comprehensive evaluations help to characterize the toxicity profile of a compound and to identify any potential safety concerns before human exposure. pacificbiolabs.com As a sesquiterpene, a class of compounds known to sometimes exhibit toxicity, such studies would be particularly important. cornell.edunih.govnih.gov
Research Findings for this compound:
No preclinical toxicity studies for this compound in animal models have been published.
Acute Toxicity Studies
No studies detailing the acute toxicity of this compound in non-human preclinical models were identified. Research on related substances, such as crude extracts from Commiphora species, has been conducted, but these findings are not specific to this compound and therefore cannot be reported here.
Sub-chronic Toxicity Studies
Similarly, a thorough review of available scientific literature revealed no sub-chronic toxicity studies specifically investigating the compound this compound.
Future Directions and Research Perspectives on 10,11 Epidioxycalamene
The unique chemical structure and promising, albeit nascently explored, biological activities of 10,11-epidioxycalamene position it as a compound of significant interest for future scientific investigation. The trajectory of research on this natural product is poised to expand into several key areas, from a deeper understanding of its biological roles to the development of sustainable production methods and advanced therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
